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Compound of Interest |

Compound Name: N-(4-Chloro-2-butynyl)phthalimide
CAS No.: 4819-69-6
Cat. No.: B1593991

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic
characteristics of N-(4-Chloro-2-butynyl)phthalimide. Designed for researchers, scientists,
and professionals in drug development, this document synthesizes predictive data with
foundational spectroscopic principles to offer a robust understanding of this compound's
structural features. While direct experimental spectra for this specific molecule are not widely
published, this guide leverages data from analogous structures and established spectroscopic
theory to present a reliable predictive profile.

Compound Identity and Structure

N-(4-Chloro-2-butynyl)phthalimide is a chemical intermediate with the molecular formula
C12HsCINO2 and a molecular weight of 233.65 g/mol .[1] Its identity is confirmed by CAS
Registry Number 4819-69-6.[1][2] The molecule incorporates a phthalimide group linked via a
nitrogen atom to a 4-chloro-2-butynyl chain. This unique combination of a planar aromatic imide
and a reactive chloroalkyne tail makes it a valuable precursor in organic synthesis.[2][3]

The structural features are key to understanding its spectroscopic signature. The phthalimide
moiety provides a rigid aromatic framework with two carbonyl groups, while the butynyl chain

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1593991#bc-rfq
https://www.benchchem.com/product/b1593991/docs?utm_src=pdf-body#spectroscopic-profiling-of-n-4-chloro-2-butynyl-phthalimide-a-technical-guide
https://www.benchchem.com/product/b1593991/docs?utm_src=pdf-body#spectroscopic-profiling-of-n-4-chloro-2-butynyl-phthalimide-a-technical-guide
https://parchem.com/chemical-supplier-distributor/n-4-chloro-2-butynyl-phthalimide-048990
https://parchem.com/chemical-supplier-distributor/n-4-chloro-2-butynyl-phthalimide-048990
https://www.thermofisher.com/order/catalog/product/L16313.06
https://www.thermofisher.com/order/catalog/product/L16313.06
https://www.fishersci.at/shop/products/n-4-chloro-2-butynyl-phthalimide-97-thermo-scientific/11312987
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

introduces an alkyne C=C triple bond and a terminal chloromethylene group.

Caption: Molecular structure of N-(4-Chloro-2-butynyl)phthalimide.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for N-(4-Chloro-2-butynyl)phthalimide. These predictions
are derived from the analysis of its functional groups and comparison with data from structurally
similar compounds.

'H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a
molecule. For N-(4-Chloro-2-butynyl)phthalimide, we expect distinct signals corresponding to
the aromatic protons of the phthalimide group and the aliphatic protons of the butynyl chain.
The spectrum is predicted to be recorded in a deuterated solvent such as CDCls.

Table 1: Predicted *H NMR Chemical Shifts
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.9 Multiplet

2H

Ha (ortho to
C=0)

The carbonyl
groups deshield
these aromatic
protons, shifting

them downfield.

~7.7 Multiplet

2H

Hb (meta to
C=0)

These aromatic
protons are
slightly less
deshielded than
the ortho

protons.

~4.9 Triplet

2H

-N-CH2-C=

Protons adjacent
to the nitrogen
and the alkyne
group. The triplet
arises from weak
coupling to the
CH2Cl protons
across the triple
bond.

~4.2 Triplet

2H

-C=C-CH2-Cl

Protons adjacent
to the electron-
withdrawing
chlorine atom
and the alkyne.
The triplet is due
to weak long-
range coupling to
the N-CH2

protons.
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Causality Behind Predictions: The chemical shifts for the phthalimide protons are based on
typical values for N-substituted phthalimides, which consistently show two multiplets in the
aromatic region.[4][5] The downfield shift of the methylene group attached to the nitrogen is
due to the inductive effect of the imide group. Similarly, the methylene group attached to the
chlorine is shifted downfield due to the electronegativity of the halogen. The expected
multiplicity is a triplet for both methylene groups due to four-bond (*J) coupling across the C=C
triple bond, a phenomenon observed in similar acetylenic systems.

3C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted 3C NMR
spectrum will show signals for the carbonyl carbons, the aromatic carbons, the alkyne carbons,
and the aliphatic carbons of the side chain.

Table 2: Predicted 3C NMR Chemical Shifts
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Chemical Shift (6, ppm) Assignment Rationale
Carbonyl carbons typicall
~167 Phthalimide C=0 Y yp. Y
resonate at very low field.
_ Aromatic carbons in the
~134 Aromatic C-H o )
phthalimide ring.
Quaternary carbons of the
~132 Aromatic Quaternary C phthalimide ring adjacent to
the carbonyls.
) Aromatic carbons in the
~123 Aromatic C-H

phthalimide ring.

The sp-hybridized carbon of
~80 -C=C-CH2ClI the alkyne bonded to the

chloromethylene group.

The sp-hybridized carbon of
~75 -NCH2-C=C- the alkyne bonded to the N-

methylene group.

Aliphatic carbon attached to
~40 -C=C-CHClI the electron-withdrawing
chlorine atom.

Aliphatic carbon attached to
~28 -N-CH2-C= _ o
the nitrogen of the phthalimide.

Causality Behind Predictions: The assignments are based on established chemical shift ranges
for the functional groups present.[6] Phthalimide carbonyls are consistently found around 167-
168 ppm.[5] The aromatic signals are predicted based on data for various N-substituted
phthalimides.[4] The alkyne carbons are expected in the 70-85 ppm range. The chemical shifts
of the aliphatic carbons are influenced by the adjacent heteroatoms (N and CI).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318679/
https://www.rsc.org/suppdata/d3/cc/d3cc04534j/d3cc04534j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted IR Absorption Bands

Wavenumber . . . .

(cm—9) Intensity Functional Group Vibrational Mode
~3070 Weak-Medium C-H (Aromatic) Stretching

~2960 Weak C-H (Aliphatic) Stretching

~2250 Weak-Medium C=C (Alkyne) Stretching

~1775 Strong C=0 (Imide) Asymmetric Stretching
~1715 Strong C=0 (Imide) Symmetric Stretching
~1610 Medium C=C (Aromatic) Stretching

~720 Strong C-H (Aromatic) Out-of-plane Bending
~650 Medium C-ClI Stretching

Causality Behind Predictions: The two strong carbonyl peaks are a hallmark of the phthalimide
group, corresponding to the symmetric and asymmetric stretching modes of the coupled
carbonyls.[5] The weak to medium intensity peak around 2250 cm~1 is characteristic of a C=C
triple bond stretch. The C-ClI stretch is expected in the fingerprint region. The aromatic C-H and
C=C stretching vibrations are also anticipated in their usual regions. These predictions are
consistent with data available for N-chlorophthalimide and other related structures.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and elucidating the structure. For
N-(4-Chloro-2-butynyl)phthalimide, under electron ionization (El), a clear molecular ion peak
is expected.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
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miz Proposed Fragment Rationale

The molecular ion peak,

showing the characteristic 3:1

233/235 [M]* (Molecular lon) ) _

isotopic pattern for one

chlorine atom.

Loss of the chloromethyl
184 [M - CH:2CI* _

radical.

Phthalimide radical cation, a
160 [CsH4O2N]*

common and stable fragment.
147 [CsHsNOz]* Phthalimide cation.

Fragment from the phthalimide
104 [C7H4O]* )

ring.

Benzene-like fragment from
76 [CeHa]*

the phthalimide ring.

Causality Behind Predictions: The most predictable feature is the molecular ion peak [M]* at
m/z 233, with a corresponding [M+2]* peak at m/z 235 of approximately one-third the intensity,
which is characteristic of a molecule containing one chlorine atom. A common fragmentation
pathway for N-substituted phthalimides is the cleavage of the N-substituent bond, leading to a
stable phthalimide radical cation at m/z 160. Further fragmentation of the butynyl chain and the
phthalimide ring would lead to the other predicted ions.

Methodologies for Spectroscopic Analysis

To obtain experimental data for N-(4-Chloro-2-butynyl)phthalimide, standard spectroscopic
techniques would be employed. The following outlines the general protocols.

Sample Preparation and NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Chloro-2-
butynyl)phthalimide in ~0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-de) in a
standard 5 mm NMR tube.
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* 'H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, more scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary. Proton decoupling is typically used to
simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal of an FTIR spectrometer.

o KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~1, and perform a
background subtraction.

Mass Spectrometry

e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) via direct infusion or through a coupled gas or liquid chromatograph.

« lonization: Use Electron lonization (EI) for fragmentation analysis or a softer ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
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Sample Preparation
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Caption: General workflow for the spectroscopic analysis of a small molecule.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of N-(4-Chloro-2-
butynyl)phthalimide based on fundamental principles and data from analogous compounds.
The predicted *H NMR, 3C NMR, IR, and MS data offer a valuable reference for researchers
working with this compound, aiding in its identification, purity assessment, and further synthetic
applications. Experimental verification of these predictions will provide a definitive
characterization of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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